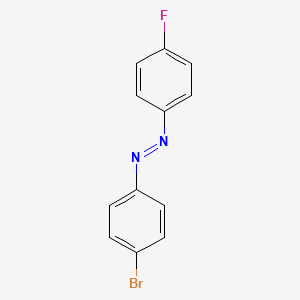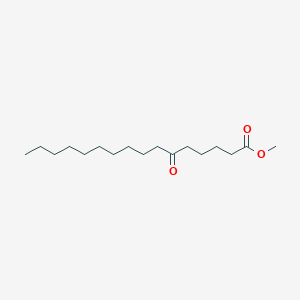
Methyl 6-oxohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxohexadecanoate is an organic compound with the molecular formula C17H32O3. It is a methyl ester derivative of hexadecanoic acid, featuring a ketone functional group at the sixth carbon position. This compound is part of the oxo fatty acids family, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-oxohexadecanoate can be synthesized through several methods. One common approach involves the reaction of adipic acid monomethyl ester with 1-chloro-N,N,2-trimethylpropenylamine in the presence of dichloromethane and copper (I) iodide . The reaction mixture is then treated with butylmagnesium bromide in tetrahydrofuran at low temperatures, followed by acid workup to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Methyl 6-hydroxyhexadecanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 6-oxohexadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-oxohexadecanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular metabolism and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing fatty acids that can be further metabolized .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxohexadecanoate: Another oxo fatty acid with the ketone group at the third carbon position.
Methyl 12-oxo-3-tridecenoate: Features a ketone group at the twelfth carbon position and an unsaturated bond.
Methyl 8-oxo-9-octadecynoate: Contains a ketone group at the eighth carbon position and a triple bond.
Uniqueness
Methyl 6-oxohexadecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and biological properties. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Properties
CAS No. |
54527-08-1 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 6-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-13-16(18)14-11-12-15-17(19)20-2/h3-15H2,1-2H3 |
InChI Key |
DLXRILQPIMWMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


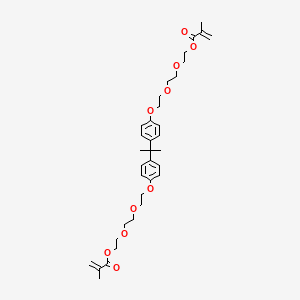
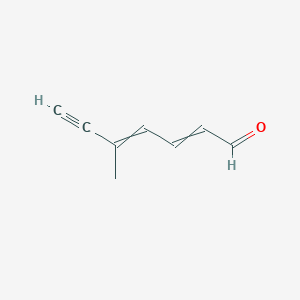
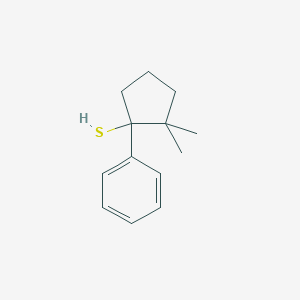
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
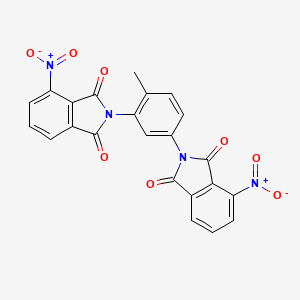
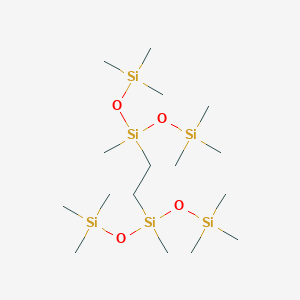

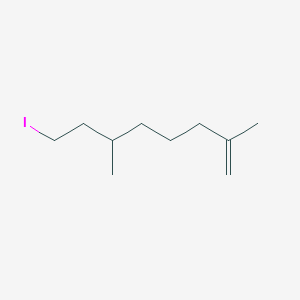
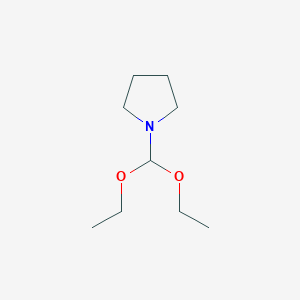
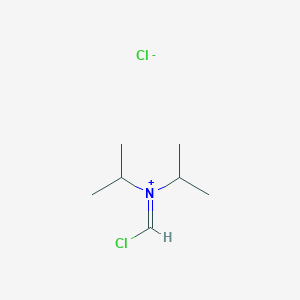
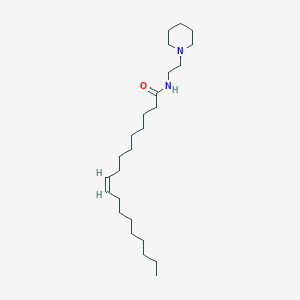

![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
